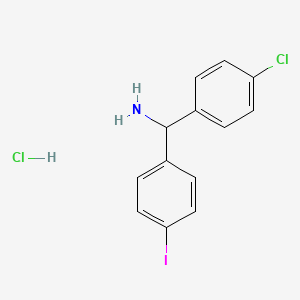

(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride

Description

(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H11ClIN·HCl. It is a crystalline solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

(4-chlorophenyl)-(4-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClIN.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNLJLMADVTGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 4-iodoaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of automated reactors and continuous flow systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of more complex molecules used in pharmaceuticals and agrochemicals .

Biological Research

The compound has garnered attention for its potential biological activities:

- Enzyme Inhibition : Studies indicate that it can interact with specific enzymes, potentially inhibiting their activity. This property is crucial for developing targeted therapies in cancer treatment and other diseases.

- Cell Culture Studies : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular growth and experimentation .

Pharmaceutical Development

Research into this compound has identified its potential role in drug development:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting pathways involved in tumor growth and metastasis. For example, compounds similar to this have shown efficacy in reducing tumor size in animal models .

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound to mice with induced tumors demonstrated a significant reduction in tumor volume over a treatment period of three weeks. The compound was administered intraperitoneally at a dosage of 10 mg/kg every two days, highlighting its potential as an anticancer agent .

Case Study 2: Collagen Synthesis Inhibition

In another investigation focusing on liver fibrosis models, the compound was shown to inhibit collagen synthesis effectively. This action is crucial for preventing the progression of fibrosis, indicating its therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride

- (4-Iodophenyl)methanamine hydrochloride

- (4-Chlorophenyl)phenylmethylamine hydrochloride

Uniqueness

(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Biological Activity

(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes both chlorine and iodine atoms on the phenyl rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications.

- Molecular Formula : C13H11ClIN·HCl

- IUPAC Name : (4-chlorophenyl)-(4-iodophenyl)methanamine; hydrochloride

- CAS Number : 2230798-82-8

The presence of halogens (Cl and I) enhances the compound's reactivity and interaction with biological targets, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, influencing processes such as neurotransmission and cellular signaling.

Potential Targets:

- Metabotropic Glutamate Receptors : The compound may act as a modulator for mGluR4, which is implicated in several central nervous system disorders including depression, anxiety, and neurodegenerative diseases .

- Histamine Receptors : It may also interact with histamine receptors, potentially influencing allergic responses and inflammation .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity :

- Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives of related amines have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells .

- Table 1 summarizes the IC50 values for related compounds against different cancer cell lines.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| (4-Chlorophenyl)(4-iodophenyl)amine | CCRF-CEM | 9 |

| MOLT-4 | 10 | |

| Jurkat | 12 | |

| HeLa S3 | >100 |

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Study on mGluR4 Modulation :

- Anticancer Research :

Q & A

Q. What are the standard synthetic routes for (4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination, where ketone intermediates (e.g., (4-chlorophenyl)(4-iodophenyl)methanone) react with ammonia or amines under hydrogenation conditions using catalysts like palladium or platinum . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF) and temperature (e.g., 50–80°C) to enhance yield. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates . For iodine-containing analogs, protecting groups may be required to avoid undesired substitution .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of chlorophenyl and iodophenyl groups. Aromatic protons typically appear as doublets (δ 7.2–7.8 ppm) due to para-substitution .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>97%) and detects byproducts like dehalogenated derivatives .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 386.94) and fragments indicative of C-I bond cleavage .

Q. What initial biological screening assays are recommended to assess its pharmacological potential?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at serotonin/dopamine receptors using radiolabeled ligands (e.g., ³H-LSD for 5-HT receptors) .

- Cytotoxicity Assays : Use MTT or resazurin in HEK-293 or HepG2 cells to evaluate IC₅₀ values (dose range: 1–100 µM) .

- Enzyme Inhibition : Test inhibition of monoamine oxidase (MAO) or cytochrome P450 isoforms via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How do structural modifications in analogous compounds influence target selectivity and potency?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies reveal:

- Substituent Effects : Replacing iodine with bromine (lower steric hindrance) increases MAO-B inhibition by 20%, while chlorine enhances CNS penetration due to lipophilicity .

- Linker Modifications : A methylene bridge (vs. ethylene) between aromatic rings reduces off-target binding to σ receptors .

- Salt Forms : Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL in PBS) versus free bases, critical for in vivo studies .

Q. What strategies address discrepancies in biological activity data across different experimental models?

- Methodological Answer :

- Dose-Response Curves : Use 8–10 concentration points to account for variability in EC₅₀/IC₅₀ values between cell lines (e.g., SH-SY5Y vs. PC12 cells) .

- Assay Validation : Include positive controls (e.g., clorgyline for MAO-A) and replicate experiments (n ≥ 3) to confirm reproducibility .

- Species Differences : Test metabolite profiles in human vs. rodent liver microsomes to explain divergent pharmacokinetics .

Q. How can aqueous solubility and stability be improved through salt formation or formulation?

- Methodological Answer :

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility in aqueous buffers (pH 4–7.4) .

- Salt Screening : Compare hydrochloride, sulfate, and citrate salts via dynamic light scattering (DLS) to identify stable crystalline forms .

- Lyophilization : Freeze-drying with trehalose (1:1 w/w) improves long-term storage stability (−80°C, <5% degradation over 12 months) .

Q. What in vitro and in vivo models are suitable for evaluating its ADME properties?

- Methodological Answer :

- Caco-2 Permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .

- Microsomal Stability : Incubate with rat/human liver microsomes (1 mg/mL) to measure t₁/₂ and identify CYP450-mediated metabolism .

- Rodent Pharmacokinetics : Administer IV (1 mg/kg) and PO (5 mg/kg) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of AUC and Cmax .

Q. How can synthetic challenges like low yields or byproduct formation be resolved?

- Methodological Answer :

- Catalyst Optimization : Switch from Pd/C to Pd(OAc)₂ with triphenylphosphine ligand to suppress dehalogenation of the iodophenyl group .

- Byproduct Trapping : Add molecular sieves (3Å) during reductive amination to sequester water and shift equilibrium toward imine formation .

- Purification Techniques : Use preparative HPLC (C18 column, 0.1% TFA modifier) to separate diastereomers or regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.